molecular formula C13H20N2O3S B5172415 N-(3-morpholinopropyl)benzenesulfonamide

N-(3-morpholinopropyl)benzenesulfonamide

Cat. No.: B5172415
M. Wt: 284.38 g/mol
InChI Key: VCFORTKXFGRSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-morpholinopropyl)benzenesulfonamide is a sulfonamide derivative of significant interest in advanced chemical and biomedical research. Its molecular structure, which incorporates a morpholine ring, makes it a valuable building block in organic synthesis and materials science. A primary research application of this compound is its role as a key precursor in the synthesis of novel metallophthalocyanines. These complexes are utilized as highly sensitive spectrofluorimetric agents for detecting banned food dyes, such as Sudan II, in food safety analysis . Furthermore, sulfonamide compounds with morpholine propyl chains are investigated in medicinal chemistry for their potential as pharmacophores in the development of kinase inhibitors, targeting critical signaling pathways in diseases like cancer . The compound serves as a versatile synthetic intermediate, with its derivatives appearing in the synthesis of more complex molecules for various research applications, as evidenced by related compounds like its 4-nitro derivative . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c16-19(17,13-5-2-1-3-6-13)14-7-4-8-15-9-11-18-12-10-15/h1-3,5-6,14H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFORTKXFGRSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Benzenesulfonamide Scaffolds in Medicinal Chemistry Research

The benzenesulfonamide (B165840) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents. nih.gov This structural motif is characterized by a benzene (B151609) ring directly attached to a sulfonamide group (-SO₂NH₂). The versatility of the benzenesulfonamide core allows for substitutions on both the aromatic ring and the sulfonamide nitrogen, enabling the fine-tuning of physicochemical and pharmacological properties. mdpi.com

Historically, the discovery of prontosil, a sulfonamide-containing prodrug, and its active metabolite sulfanilamide (B372717) in the 1930s revolutionized antibacterial therapy and laid the groundwork for the development of sulfa drugs. researchgate.net Since then, the applications of benzenesulfonamide derivatives have expanded dramatically, encompassing a broad spectrum of biological activities. These include roles as carbonic anhydrase inhibitors, diuretics, anti-inflammatory agents, anticancer agents, and antiviral compounds. researchgate.netnih.govnih.govnih.gov The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites, is a key contributor to its widespread utility in drug design. mdpi.comnih.gov The ongoing research into novel benzenesulfonamide derivatives underscores their enduring importance in the quest for new therapeutic agents. researchgate.netfrontiersin.org

Significance of the Morpholine Moiety in Drug Design and Bioactive Compounds

The morpholine (B109124) ring, a saturated heterocycle containing both an ether and a secondary amine function, is another crucial building block in modern drug discovery. nih.govresearchgate.net Its incorporation into a molecule can confer a range of advantageous properties. The presence of the morpholine moiety often leads to improved pharmacokinetic profiles, including enhanced aqueous solubility and metabolic stability. researchgate.netchemsociety.org.ng The weak basicity of the morpholine nitrogen (pKa ≈ 8.5) allows it to be protonated at physiological pH, which can be beneficial for receptor interaction and solubility. chemsociety.org.ng

From a structural standpoint, the morpholine ring is a versatile scaffold that can adopt a stable chair conformation, allowing its substituents to be positioned in specific spatial orientations for optimal interaction with biological targets. chemsociety.org.ng The oxygen atom can act as a hydrogen bond acceptor, further contributing to binding affinity. chemsociety.org.ng Consequently, the morpholine motif is found in a diverse range of approved drugs and investigational compounds, where it contributes to activities such as anticancer, anti-inflammatory, and antiviral effects. nih.govresearchgate.net Its ability to enhance potency and confer desirable drug-like properties has cemented its status as a favored component in the design of new bioactive molecules. researchgate.netchemsociety.org.ng

Historical and Contemporary Academic Interest in N 3 Morpholinopropyl Benzenesulfonamide and Its Structural Analogues

While dedicated research specifically on N-(3-morpholinopropyl)benzenesulfonamide is not extensively documented in publicly available literature, significant academic interest has been directed towards its close structural analogues. This interest stems from the promising biological activities observed when combining the benzenesulfonamide (B165840) scaffold with a morpholine-containing side chain.

A key area of investigation for such compounds is their activity as enzyme inhibitors. For instance, studies on 4-sulfamoyl-N-(3-morpholinopropyl)benzamide and N-(3-morpholinopropyl)benzene-1,4-disulfonamide, which are close analogues, have demonstrated their potential as potent inhibitors of various human carbonic anhydrase (hCA) isoforms. researchgate.net Carbonic anhydrases are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. researchgate.net The inhibitory activities of these analogues against different hCA isoforms are summarized in the table below.

Table 1: Inhibitory Activity of this compound Analogues against Human Carbonic Anhydrase Isoforms
CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA XII (Kᵢ, nM)
4-sulfamoyl-N-(3-morpholinopropyl)benzamide215.865.881.1Not Reported
N-(3-morpholinopropyl)benzene-1,4-disulfonamideNot ReportedNot ReportedNot ReportedNot Reported

Data sourced from a study on carbonic anhydrase inhibitors. researchgate.net

More recently, research has explored morpholine-based aryl sulfonamides as inhibitors of the Nav1.7 sodium channel, a target for the treatment of pain. nih.gov Although these compounds feature a more complex substitution pattern on the benzenesulfonamide core, the foundational structure of a sulfonamide linked to a morpholine-containing moiety remains. This line of research highlights the contemporary interest in this chemical class for developing novel analgesics. nih.gov The synthesis of analogues like N-(3-morpholinopropyl)trifluoromethanesulfonamide also points to ongoing efforts to explore the chemical space around this scaffold.

Scope and Objectives of Research on N 3 Morpholinopropyl Benzenesulfonamide

Established Synthetic Pathways for the Core this compound Structure

The fundamental synthesis of this compound involves the creation of a stable sulfonamide linkage between a benzene-based sulfonyl group and a morpholinopropyl amine moiety. This is typically achieved through well-established nucleophilic substitution reactions.

The primary method for forming the benzenesulfonamide core is the reaction of an amine with a benzenesulfonyl chloride. chemsociety.org.ngdoubtnut.com This reaction, a type of aminosulfonylation, involves the nucleophilic attack of the primary or secondary amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. chemsociety.org.ng In the context of this compound, the primary amine of 3-morpholinopropan-1-amine acts as the nucleophile, attacking benzenesulfonyl chloride. This process results in the formation of the desired N-substituted sulfonamide and releases hydrochloric acid as a byproduct. doubtnut.com The presence of a base is typically required to neutralize the HCl generated during the reaction. chemsociety.org.ng The product formed from this reaction, this compound, contains a hydrogen atom on the sulfonamide nitrogen, which can influence its chemical properties. doubtnut.com

The general scheme for this reaction is as follows:

C₆H₅SO₂Cl + H₂N(CH₂)₃N(CH₂CH₂)₂O → C₆H₅SO₂NH(CH₂)₃N(CH₂CH₂)₂O + HCl

This foundational reaction is a cornerstone in the synthesis of a wide array of sulfonamide-containing compounds. researchgate.net

The synthesis of the target compound is fundamentally a coupling reaction between two key precursors: a benzenesulfonyl derivative and 3-morpholinopropan-1-amine. researchgate.net The latter, also known as N-(3-aminopropyl)morpholine, is a readily available bifunctional molecule containing both a primary amine and a tertiary amine (within the morpholine ring). The primary amine is significantly more nucleophilic and serves as the reaction site for coupling with the electrophilic benzenesulfonyl chloride. chemsociety.org.ngdoubtnut.com

The versatility of the 3-morpholinopropan-1-amine precursor is demonstrated in its use for synthesizing various related structures. For instance, it can be reacted with other electrophiles like acryloyl chloride or trifluoromethanesulfonyl chloride to produce N-(3-morpholinopropyl)acrylamide and N-(3-morpholinopropyl)trifluoromethanesulfonamide, respectively. These reactions underscore the reliability of using the primary amine of the morpholinopropyl moiety as a nucleophilic handle for coupling reactions.

Achieving high yields and purity in the synthesis of this compound and its derivatives often requires careful optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of solvent, base, temperature, and reaction time.

Commonly used solvents for sulfonamide synthesis include aprotic solvents like acetone, tetrahydrofuran (B95107) (THF), and dichloromethane. researchgate.netmdpi.com The choice of base is critical for neutralizing the generated HCl and driving the reaction to completion. While organic bases like pyridine (B92270) are effective, inorganic bases such as potassium carbonate (K₂CO₃) are also frequently employed. researchgate.netmdpi.com

Reaction temperatures can range from 0 °C during the initial addition of reagents to control exothermicity, to room temperature or reflux to ensure the reaction completes. mdpi.com For example, one general procedure involves adding the sulfonyl chloride dropwise at 0 °C to a solution of the amine and K₂CO₃ in anhydrous THF, followed by stirring for several hours. mdpi.com Another approach involves refluxing the reactants for a set period. mdpi.com Excellent yields have been reported for sulfonamide synthesis under optimized conditions. chemsociety.org.ng Post-reaction work-up, often involving washing with water and recrystallization from an appropriate solvent like ethanol, is crucial for isolating the pure product. mdpi.com

Table 1: Selected Reaction Conditions for Sulfonamide Synthesis

Reactants Base Solvent Conditions Reference
Benzenesulfonyl chloride, Aromatic amines Pyridine Acetone Not specified researchgate.net
Sulfonyl chloride, Sulfonylaniline K₂CO₃ Anhydrous THF 0 °C to RT, 4h mdpi.com
Benzenesulfonyl chloride, Amines Base (general) Not specified Not specified chemsociety.org.ng

Synthesis of Structurally Related Analogues and Derivatives

To explore structure-activity relationships, researchers have synthesized a wide variety of analogs by modifying each component of the this compound scaffold.

Modifying the benzene (B151609) ring of the benzenesulfonamide moiety is a common strategy to tune the electronic and steric properties of the molecule. This is typically achieved by using substituted benzenesulfonyl chlorides as starting materials. chemsociety.org.ngnih.gov

A variety of substituents can be introduced at different positions on the phenyl ring. For example, the synthesis of N-(3-morpholinopropyl)benzene-1,4-disulfonamide involves a starting material with a sulfamoyl group at the para-position of the benzene ring. researchgate.net Similarly, using p-toluenesulfonyl chloride results in a methyl group at the para-position. chemsociety.org.ng Other derivatives have been synthesized with halogen (e.g., chloro) or trifluoromethyl groups on the benzene ring. nih.gov The synthesis of these analogs generally follows the same aminosulfonylation coupling reaction as the parent compound. mdpi.comnih.gov

Table 2: Examples of Benzenesulfonamide Ring-Substituted Analogs

Substituent on Benzene Ring Resulting Compound Name Reference
4-Sulfamoyl N-(3-morpholinopropyl)benzene-1,4-disulfonamide researchgate.net
4-Methyl N-(3-morpholinopropyl)-4-methylbenzenesulfonamide chemsociety.org.ng
3-Chloro 3-Chloro-N-substituted-benzenesulfonamide nih.gov
3-Trifluoromethyl 3-Trifluoromethyl-N-substituted-benzenesulfonamide nih.gov

Alterations to the three-carbon propyl linker and the terminal morpholine ring offer another avenue for chemical diversification. Modifications to the linker can include changing its length or rigidity. Research on related compounds has shown that replacing a propyl linker with other alkyl linkers can impact biological activity. nih.gov

The morpholine ring is considered a "privileged pharmacophore" and is often incorporated into drug candidates to improve pharmacokinetic properties. nih.govresearchgate.net However, it can also be modified or replaced. Strategies for synthesizing substituted morpholines are well-documented, often starting from amino alcohols. nih.gov For instance, the nitrogen atom of the morpholine ring can be functionalized, as seen in the synthesis of N-methylmorpholine-substituted compounds. mdpi.com The entire morpholine ring can also be replaced with other cyclic or acyclic amine structures to probe the importance of this specific heterocycle for a desired biological effect. The introduction of the N-morpholinopropyl moiety itself has been shown to improve the CNS permeability and activity of certain lead compounds. nih.gov

Multi-component Reactions and Combinatorial Approaches in Synthesis

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of combinatorial chemistry are highly applicable to the generation of libraries of its derivatives.

A combinatorial approach enables the rapid synthesis of a large number of related compounds. For instance, a library of this compound analogs can be created by reacting a diverse set of substituted benzenesulfonyl chlorides with 3-morpholinopropan-1-amine. This strategy allows for systematic variation of the substituents on the aromatic ring, facilitating the exploration of structure-activity relationships.

Table 1: Representative Combinatorial Library of this compound Derivatives

Substituent on Benzenesulfonyl ChlorideResulting Derivative
4-Methyl4-Methyl-N-(3-morpholinopropyl)benzenesulfonamide
4-Nitro4-Nitro-N-(3-morpholinopropyl)benzenesulfonamide
4-Chloro4-Chloro-N-(3-morpholinopropyl)benzenesulfonamide
2,4-Dichloro2,4-Dichloro-N-(3-morpholinopropyl)benzenesulfonamide
4-Methoxy4-Methoxy-N-(3-morpholinopropyl)benzenesulfonamide

Integration into Complex Molecular Architectures

The unique structural features of this compound make it an ideal building block for incorporation into larger, more complex molecular architectures. Its bifunctional nature, possessing both a reactive sulfonamide group and a versatile morpholine moiety, allows for its integration into diverse molecular scaffolds.

Synthesis of Metallophthalocyanine Derivatives Incorporating this compound Moieties

Metallophthalocyanines (MPcs) are macrocyclic compounds with a wide range of applications, including as photosensitizers in photodynamic therapy and as industrial catalysts. The properties of MPcs can be tuned by attaching substituents to their periphery. This compound has been successfully used as a substituent to enhance the solubility and functionality of metallophthalocyanines.

The synthesis typically involves the cyclotetramerization of a phthalonitrile (B49051) precursor bearing the this compound group in the presence of a metal salt. For example, zinc, cobalt, and magnesium phthalocyanines peripherally substituted with four this compound moieties have been synthesized and characterized. These novel phthalocyanines exhibit good solubility in common organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

Table 2: Spectroscopic Data for Metallophthalocyanines Substituted with this compound

Metal IonQ-band Absorption (λmax, nm) in DMFReference
Zinc(II)681
Cobalt(II)678
Magnesium(II)685

The electronic absorption spectra of these complexes are characterized by an intense Q-band in the visible region, which is typical for phthalocyanine (B1677752) compounds. The position of the Q-band is influenced by the central metal ion.

Role as a Building Block in Larger Bioactive Scaffolds

The benzenesulfonamide functional group is a well-established pharmacophore present in numerous approved drugs. The morpholine ring is also a common structural motif in medicinal chemistry, often introduced to improve the physicochemical properties of a molecule, such as solubility and metabolic stability. The combination of these two moieties in this compound makes it an attractive starting point for the development of new therapeutic agents.

Researchers have utilized this compound as a scaffold to synthesize novel compounds with potential biological activities. For instance, derivatives have been investigated for their antimicrobial and anticancer properties. The synthesis of these larger bioactive scaffolds often involves the modification of the benzene ring or the morpholine nitrogen to introduce additional pharmacophoric features.

Carbonic Anhydrase (CA) Inhibition Studies

The benzenesulfonamide group is a classic zinc-binding function utilized in the design of carbonic anhydrase inhibitors. Analogues of this compound have been synthesized and evaluated for their ability to inhibit various human (h) CA isoforms, which are involved in numerous physiological and pathological processes.

Studies on this compound analogues have demonstrated significant inhibitory potency, often in the nanomolar range, against several key human carbonic anhydrase isoforms. Specifically, the cytosolic isoforms hCA I and hCA II, the membrane-bound hCA IV, and the tumor-associated hCA XII have been primary targets of investigation.

Research has shown that specific derivatives, such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and N-(3-morpholinopropyl)benzene-1,4-disulfonamide, exhibit potent, nanomolar inhibition against hCA I, II, and IV. nih.gov However, these compounds generally show a lower affinity for the tumor-associated isoform hCA XII. nih.gov The inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) vary depending on the specific substitutions on the benzenesulfonamide scaffold. For instance, some benzenesulfonamide derivatives show high potency against the ubiquitous, off-target isoforms hCA I and II, while others have been engineered for greater selectivity towards tumor-associated isoforms. nih.govnih.gov

The potency of these compounds against the different isoforms is detailed in the table below.

Compound/AnaloguehCA I (Kᵢ/IC₅₀)hCA II (Kᵢ/IC₅₀)hCA IV (Kᵢ/IC₅₀)hCA XII (Kᵢ/IC₅₀)
4-Sulfamoyl-N-(3-morpholinopropyl)benzamide (I-1)160 nM (IC₅₀)71 nM (IC₅₀)58 nM (IC₅₀)740 nM (IC₅₀)
N-(3-morpholinopropyl)benzene-1,4-disulfonamide (I-2)120 nM (IC₅₀)64 nM (IC₅₀)72 nM (IC₅₀)650 nM (IC₅₀)
Benzenesulfonamide (Parent Compound 1)86 nM (Kᵢ)101 nM (Kᵢ)7960 nM (Kᵢ)90 nM (Kᵢ)
Analogue 4e (Aryl thiazolone-benzenesulfonamide)-1550 nM (IC₅₀)--
Analogue 4g (Aryl thiazolone-benzenesulfonamide)-3920 nM (IC₅₀)--
Analogue 4h (Aryl thiazolone-benzenesulfonamide)-2110 nM (IC₅₀)--

Data sourced from multiple studies. nih.govnih.govnih.gov Note: Kᵢ and IC₅₀ are measures of inhibitory potency.

The inhibitory profiles of benzenesulfonamide analogues can be significantly modulated by chemical modifications to the core structure. The nature of the substituent on the sulfonamide nitrogen (N-substitution) or elsewhere on the aromatic ring can drastically alter both potency and isoform selectivity. nih.govresearchgate.net

For example, while the parent benzenesulfonamide compound shows potent but relatively non-selective inhibition across isoforms I, II, and XII, N-substituted derivatives can achieve isoform-specific inhibition. nih.gov The introduction of different linkers and heterocyclic moieties to the benzenesulfonamide scaffold has been a key strategy to achieve selectivity. Some analogues show minimal inhibition of the cytosolic hCA I isoform, while strongly inhibiting tumor-related isoforms like hCA IX and hCA XII. nih.gov Specifically, certain pyrazoline-containing benzenesulfonamide analogues have been identified as highly selective inhibitors of hCA XII over hCA II. nih.gov Conversely, other modifications, such as the introduction of a chalcone (B49325) moiety, have led to compounds with high potency and selectivity for the hCA II isoform over hCA I, IX, and XII. nu.edu.kz This demonstrates that the differential inhibitory profiles are a direct result of the specific chemical structures of the analogues, which can be tailored to target desired CA isoforms.

The inhibition of carbonic anhydrases by sulfonamides is typically studied using in vitro enzyme assays, most commonly the stopped-flow CO₂ hydration assay. unifi.it This method measures the enzyme's catalytic rate in the presence of the inhibitor, allowing for the determination of key kinetic parameters.

The primary mechanism of action for benzenesulfonamide-based inhibitors involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the Zn²⁺ ion located in the enzyme's active site. nih.gov This coordination to the zinc ion, which is essential for the enzyme's catalytic activity, effectively blocks the binding and hydration of the CO₂ substrate. The interaction is further stabilized by a network of hydrogen bonds between the inhibitor and amino acid residues within the active site, such as Thr199. nu.edu.kz Kinetic studies determine the inhibition constant (Kᵢ), which quantifies the potency of the inhibitor. For this compound analogues, these studies have revealed Kᵢ values spanning from the subnanomolar to micromolar range, confirming a tight-binding inhibition mechanism for the most potent derivatives. nih.govnih.govnih.gov

Phosphatidylinositol 3-Kinase (PI3K) and PI3K-Related Kinase (PIKK) Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. mdpi.comnih.gov Its frequent dysregulation in cancer has made it a prime target for therapeutic development. nih.govnih.gov The PI3K-related kinase (PIKK) family is a structurally related group of kinases involved in cellular responses to stress, including DNA damage repair. nih.govresearchgate.net Benzenesulfonamide derivatives have emerged as potent modulators of these pathways.

A significant area of research has focused on developing benzenesulfonamide derivatives as dual inhibitors of PI3K and mTOR, two key kinases in the same signaling cascade. nih.gov Targeting multiple points in this pathway is believed to enhance therapeutic efficacy. nih.gov

Several benzenesulfonamide-based compounds have been identified as highly potent dual inhibitors. For example, Omipalisib (GSK2126458), which contains a 2,4-difluorobenzenesulfonamide (B83623) core, is a powerful inhibitor of PI3Kα (IC₅₀ = 0.04 nM) and mTOR. nih.gov Another compound, GSK1059615, also demonstrates subnanomolar to low nanomolar inhibitory activity against various PI3K isoforms and mTOR. nih.gov The design strategy often involves a core benzenesulfonamide structure (Part A) linked to other chemical moieties (Parts B and C) that can be optimized to improve potency and metabolic stability. mdpi.com Research has shown that a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide structure is particularly effective for PI3K inhibitory activity. mdpi.com

The table below summarizes the inhibitory activity of representative benzenesulfonamide analogues against PI3K and mTOR.

Compound/AnaloguePI3Kα (IC₅₀)PI3Kβ (IC₅₀)PI3Kγ (IC₅₀)PI3Kδ (IC₅₀)mTOR (IC₅₀)
Omipalisib (GSK2126458)0.04 nM---0.28 nM
GSK10596150.4 nM0.6 nM5 nM2 nM12 nM
Compound 7k (NSC781406)21 nM---37 nM

Data sourced from multiple studies. nih.govnih.gov

Cellular studies have confirmed that benzenesulfonamide-based PI3K/mTOR inhibitors effectively block the signaling cascade. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of the downstream kinase AKT. mdpi.comresearchgate.net Further downstream, the inhibition of mTOR, particularly the mTORC1 complex, prevents the phosphorylation of its substrates like 4E-BP1 and S6K, leading to a shutdown of cap-dependent protein translation and cell cycle progression. mdpi.comnih.gov

Analysis in cancer cell lines shows that dual PI3K/mTOR inhibitors can induce apoptosis and inhibit cell proliferation. mdpi.com For instance, the dual inhibitor XIN-10 was shown to block the phosphorylation of AKT at the S473 site, a key step in its full activation, leading to apoptosis in MCF-7 breast cancer cells. mdpi.com However, cellular responses can be complex. Studies have revealed that inhibition of the PI3K/mTOR pathway can trigger adaptive resistance mechanisms, particularly in cancer cells that remain attached to the extracellular matrix. nih.gov This resistance can be mediated by the upregulation of survival programs involving FOXO transcription factors and the cap-independent translation of survival-related mRNAs. nih.gov This highlights that while these benzenesulfonamide analogues effectively modulate the PI3K/mTOR pathway, the ultimate cellular outcome can be influenced by the cellular context and feedback loops. nih.govnih.gov

Urea (B33335) Transporter (UT) Inhibition Research

The potential for benzenesulfonamide derivatives to modulate urea transporters (UTs) represents an active area of research, particularly in the context of developing novel diuretics. Urea transporters, such as UT-A1 and UT-B, are crucial for the kidney's urine concentrating mechanism. Inhibition of these transporters can lead to diuresis without significant electrolyte loss, offering a potential advantage over conventional diuretics.

While direct studies on this compound are not extensively available in the public domain, research on structurally related benzenesulfonamide-containing compounds has demonstrated significant inhibitory effects on urea transporters.

A notable example is the diarylamide compound, 5-acetyl-N-(3-(phenylsulfonamido)phenyl)furan-2-carboxamide (E3), which incorporates a benzenesulfonamide group. This compound has been shown to inhibit urea transporter function in a dose-dependent manner at the nanomolar level. In experimental models, E3 was found to inhibit UT-B-mediated urea influx and efflux in erythrocytes. Further studies using knockout mouse models revealed that E3 primarily exerts its diuretic effect by inhibiting UT-A1 more potently than UT-B. This highlights the potential for benzenesulfonamide derivatives to be developed as selective UT inhibitors.

Table 1: Inhibitory Profile of a Benzenesulfonamide-Containing UT Inhibitor Analogue

CompoundTarget(s)EffectKey Findings
5-acetyl-N-(3-(phenylsulfonamido)phenyl)furan-2-carboxamide (E3)UT-A1, UT-BInhibitionExhibits dose-dependent inhibition of UTs at the nanomolar level. Primarily targets UT-A1 for its diuretic effect.

The mechanism by which benzenesulfonamide-containing compounds inhibit urea transporters involves blocking the urea channel. For instance, the inhibition of UT-B by compound E3 has been shown to be reversible. This suggests that the compound binds to the transporter in a non-permanent fashion, allowing for the potential modulation of its activity. The primary mechanism of action for UT inhibitors is the disruption of the intrarenal urea recycling process, which is essential for maintaining the osmotic gradient required for water reabsorption in the kidneys. By inhibiting UT-A1 and/or UT-B, these compounds reduce the reabsorption of urea, leading to an osmotic diuresis.

Other Investigational Biological Activities in Preclinical Models

Beyond their potential as diuretic agents, benzenesulfonamide analogues have been investigated for a variety of other biological activities in preclinical settings. These studies have primarily focused on their antiproliferative effects and their interactions with various cellular targets.

A significant body of research points to the antiproliferative potential of benzenesulfonamide derivatives against various cancer cell lines. These compounds have demonstrated the ability to inhibit cancer cell growth through diverse mechanisms.

For example, a series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides were synthesized and evaluated for their antiproliferative activity. Several of these compounds exhibited potent activity against neuroblastoma (SK-N-MC) and breast cancer (MDA-MB-231, T-47D) cell lines, with some analogues showing greater potency than the standard chemotherapeutic agent, etoposide. Another study on benzenesulfonamide-bearing imidazole (B134444) derivatives identified compounds with significant cytotoxic activity against triple-negative breast cancer (MDA-MB-231) and human melanoma (IGR39) cell lines. The most active of these compounds had an EC50 value of 20.5 µM against MDA-MB-231 cells.

Furthermore, certain indolic benzenesulfonamides have shown potent antiproliferative activity, with the most effective derivatives displaying IC50 values in the nanomolar range against a panel of cancer cell lines. These compounds were also found to be less toxic to non-tumorigenic cells, suggesting a potential therapeutic window.

Table 2: Antiproliferative Activity of Selected Benzenesulfonamide Analogues

Compound ClassCell Line(s)Activity (IC50/EC50)Reference
N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamidesSK-N-MC, MDA-MB-231IC50 = 24.9–30.4 μM
Benzenesulfonamide-bearing imidazolesMDA-MB-231, IGR39EC50 = 20.5–27.8 μM
Indolic benzenesulfonamidesHeLa and other cancer cell lines1.7–109 nM
4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL106)U87 (Glioblastoma)IC50 = 58.6 µM

The benzenesulfonamide scaffold has been identified as a privileged structure in medicinal chemistry, capable of interacting with a variety of biological receptors.

One notable example is the benzenesulfonamide derivative T0901317, which was identified as a high-affinity inverse agonist for the retinoic acid receptor-related orphan receptors RORα and RORγ. This compound was found to bind directly to RORα and RORγ with high affinity (Ki = 132 and 51 nM, respectively), modulating the receptors' ability to interact with transcriptional cofactor proteins.

In the context of glioblastoma, in silico docking studies have suggested that benzenesulfonamide analogues can interact with the Tropomyosin receptor kinase A (TrkA). For example, the compound AL106 was predicted to form stabilizing interactions with key amino acid residues in the TrkA active site.

Table 3: Receptor Binding Affinities of Benzenesulfonamide Analogues

CompoundReceptorBinding Affinity (Ki)Reference
T0901317RORα132 nM
T0901317RORγ51 nM

Benzenesulfonamide analogues have been shown to modulate a range of cellular processes and signaling pathways, which likely underlies their observed antiproliferative effects.

Several studies have indicated that these compounds can induce apoptosis (programmed cell death) in cancer cells. For instance, certain sulfonamide derivatives were found to induce apoptosis in hepatocellular, breast, and colon cancer cell lines by activating pro-apoptotic genes such as caspase 3, 8, and 9. This activation was potentially mediated through the p38 MAPK signaling pathway.

Other research has focused on the ability of benzenesulfonamides to interfere with key cancer-related signaling pathways. N-aryl benzenesulfonamide derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in hepatocellular carcinoma. Additionally, some benzenesulfonamides act as inhibitors of carbonic anhydrases, particularly the tumor-associated isoform hCA IX, which is involved in pH regulation and tumor cell survival.

The modulation of intracellular pH and the production of reactive oxygen species (ROS) have also been identified as mechanisms of action for some benzenesulfonamide derivatives in lung cancer cells.

Elucidation of Enzyme-Ligand Interactions

The binding of sulfonamides to carbonic anhydrase is a well-studied paradigm in medicinal chemistry. The core of this interaction involves the sulfonamide group, while the appended chemical moieties, often referred to as the "tail," dictate the compound's specificity and affinity for different enzyme isoforms.

Molecular docking and simulation studies on closely related analogs, such as N-(3-morpholinopropyl)benzene-1,4-disulfonamide, have provided significant insights into the binding mode within the carbonic anhydrase active site. researchgate.net The primary interaction point for all sulfonamide inhibitors is the catalytically essential zinc ion located deep within the active site cavity. nih.govnih.gov The sulfonamide moiety (SO2NH2) of the inhibitor binds directly to this zinc ion. nih.gov

Further stabilization of the inhibitor within the active site is achieved through a network of hydrogen bonds and van der Waals interactions with surrounding amino acid residues. A highly conserved interaction across many sulfonamide inhibitors is a hydrogen bond formed between one of the sulfonamide's oxygen atoms and the backbone nitrogen atom of the amino acid residue Threonine 199 (Thr199). nih.govmdpi.com The tail of the sulfonamide, in this case, the N-(3-morpholinopropyl) group, extends into other regions of the active site cavity. The nature and conformation of this tail are critical as they can form additional interactions with residues in the middle and outer parts of the active site, which often vary between different carbonic anhydrase isoforms, thereby influencing the inhibitor's selectivity. nih.gov

The zinc ion (Zn2+) in the active site of carbonic anhydrase is central to its catalytic function and is the primary anchor point for sulfonamide inhibitors. nih.govresearchgate.net In its natural catalytic cycle, the zinc ion coordinates with a water molecule (or a hydroxide (B78521) ion), which acts as a potent nucleophile. nih.gov Sulfonamide inhibitors function by displacing this zinc-bound water/hydroxide. nih.gov

The sulfonamide group binds to the zinc ion in its deprotonated, anionic form (SO2NH-). nih.govunifi.it This creates a stable, tetrahedral coordination geometry around the zinc ion, with three coordination sites occupied by histidine residues from the enzyme (typically His94, His96, and His119 in human carbonic anhydrase II) and the fourth site occupied by the nitrogen atom of the sulfonamide inhibitor. mdpi.comnih.govresearchgate.net This direct coordination to the zinc ion effectively blocks the enzyme's catalytic activity. The binding is a reversible process, and the strength of this coordination, along with other interactions, determines the inhibitor's potency. harvard.edu

The interaction between a ligand and a protein is not a simple "lock-and-key" mechanism; often, both molecules undergo conformational adjustments to achieve the most stable complex. unifi.itresearchgate.net This phenomenon, known as "induced fit," can play a significant role in the binding of sulfonamides to carbonic anhydrase. researchgate.net While the core structure of the active site around the zinc ion is relatively rigid, the binding of an inhibitor can induce subtle changes in the conformation of nearby amino acid side chains. nih.gov

Molecular dynamics simulations of related sulfonamides suggest that the enzyme active site can undergo conformational changes to accommodate the inhibitor. researchgate.net The flexibility of the inhibitor's tail, such as the morpholinopropyl group, allows it to adopt a specific conformation that maximizes favorable interactions within the binding pocket. These conformational shifts are crucial for achieving high-affinity binding and can be a key determinant of an inhibitor's selectivity for one enzyme isoform over another.

Receptor-Ligand Binding Kinetics

Beyond the static picture of where a ligand binds, the dynamics of this interaction—how quickly it binds and for how long it remains bound—are critically important for its pharmacological effect. These dynamics are described by the association and dissociation rate constants.

The kinetics of ligand binding are characterized by the association rate constant (kon), which measures how quickly the ligand binds to the receptor, and the dissociation rate constant (koff), which measures how quickly the ligand-receptor complex falls apart. harvard.edunih.gov These rates are influenced by factors such as the concentration of the ligand and receptor, temperature, and the specific chemical properties of both molecules. harvard.edu Techniques like surface plasmon resonance (SPR) are commonly used to measure these kinetic parameters for sulfonamide inhibitors binding to carbonic anhydrase. harvard.eduresearchgate.net

Table 1: Representative Kinetic Parameters for Sulfonamide Inhibitors of Carbonic Anhydrase II Note: This table presents data for other sulfonamide compounds to illustrate the range of kinetic values and is not specific to this compound.

Compoundkon (M⁻¹s⁻¹)koff (s⁻¹)Reference
Compound 11.2 x 10⁶0.06 researchgate.net
Compound 22.5 x 10⁵0.12 researchgate.net
Compound 35.0 x 10⁵0.03 researchgate.net

The binding residence time (τ), which is the reciprocal of the dissociation rate constant (τ = 1/koff), is an increasingly recognized parameter in drug discovery. A longer residence time means the drug remains bound to its target for a longer period, which can lead to a more durable pharmacological effect. Structural modifications to a ligand can have a profound impact on its residence time.

For sulfonamide inhibitors of carbonic anhydrase, modifications to the "tail" region are known to significantly influence binding affinity and, consequently, the dissociation rate. nih.gov By designing tails that can form additional stabilizing interactions, such as hydrogen bonds or hydrophobic interactions with non-conserved amino acid residues in the active site, it is possible to decrease the koff rate and thus prolong the binding residence time. While direct experimental data on how the morpholinopropyl group of this compound specifically affects residence time on carbonic anhydrase is not available, the general principle of the "tail approach" in sulfonamide drug design suggests that this moiety plays a crucial role in modulating the kinetic profile of the inhibitor. unifi.it

Cellular Target Engagement Studies

No research is currently available that details pathway analysis for this compound in any cell line, including in vitro cancer models. While other novel benzenesulfonamide derivatives have been tested in cancer cell lines such as triple-negative breast cancer (MDA-MB-231) and melanoma (IGR39) to assess their effects on cell viability and spheroid growth, nih.gov these studies did not include this compound. Consequently, there is no information on which cellular pathways might be affected by this specific compound.

Investigations into how this compound may modulate gene expression or protein levels in cellular systems have not been reported in the scientific literature. Methodologies such as transcriptomics (e.g., RNA-seq) or proteomics, which are used to determine changes in gene and protein expression profiles, have not been applied to cells treated with this compound according to available data.

Structure Activity Relationship Sar and Computational Chemistry Investigations

Systematic SAR Analysis of N-(3-morpholinopropyl)benzenesulfonamide Analogues

Systematic analysis of analogues of this compound has provided critical insights into the role of each structural component. By methodically altering different parts of the molecule, researchers can determine which features are essential for its biological effects.

The biological activity of benzenesulfonamide (B165840) derivatives is highly sensitive to the nature and position of substituents on the aromatic ring. rsc.orgnih.gov SAR studies have demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity. acs.org For instance, in a series of benzenesulfonamides developed as potential antileishmanial agents, it was found that a 4-methyl group on the parent aromatic ring was not essential for activity, and its removal helped reduce lipophilicity. rsc.org In another study on NLRP3 inflammasome inhibitors, modifications on the sulfonamide moiety were well-tolerated, whereas the substituents on the benzamide (B126) portion of the lead compound were critical for activity. nih.gov

The introduction of different functional groups can modulate properties such as hydrophobicity, electronic distribution, and hydrogen bonding capacity, all of which influence how the molecule interacts with its biological target. nih.gov Research on benzenesulfonamide derivatives has shown that a variety of substituents are often explored on the parent aromatic ring to optimize activity. rsc.org For example, in the development of anti-hepatic fibrosis agents, a series of derivatives were synthesized based on a lead benzenesulfonamide compound, leading to analogues with significantly improved inhibitory activity. nih.gov

The following table summarizes the impact of various substituents on the biological activity of benzenesulfonamide analogues based on findings from several studies.

Compound Series Substituent Modification Impact on Biological Activity Reference
Antileishmanial AgentsRemoval of 4-methyl group from benzene (B151609) ringMaintained potency, reduced lipophilicity rsc.org
Antileishmanial AgentsAddition of 5-methoxy group to benzene ringTolerated modification rsc.org
NLRP3 Inflammasome InhibitorsModifications on the sulfonamide moietyWell-tolerated nih.gov
NLRP3 Inflammasome InhibitorsModifications on the benzamide moietyCritical for inhibitory potency nih.gov
Anti-Hepatic Fibrosis AgentsVarious substitutions on the lead scaffoldLed to compounds with 1.5-fold inhibition rates of the lead nih.gov
Carbonic Anhydrase Inhibitorsortho-substitution on benzenesulfonamideCan change binding profile and selectivity acs.org

Modifications to the benzenesulfonamide ring itself are a key strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This can involve replacing the benzene ring with other aromatic or heterocyclic systems or altering the sulfonamide group, which often acts as a zinc-binding group (ZBG) in metalloenzymes like carbonic anhydrases. nih.govmdpi.com

One common approach is the bioisosteric replacement of the sulfonamide group to enhance properties like metabolic stability or to alter binding interactions. nih.gov For example, the introduction of a sulfinamide to reduce lipophilicity and improve aqueous solubility was found to be detrimental to the potency of certain oxidative phosphorylation inhibitors. nih.gov Conversely, replacing a tert-butyl carbamate (B1207046) with an oxadiazole ring, a bioisostere, successfully maintained hydrogen bond interactions and led to highly potent analogues. nih.gov

Researchers have also explored replacing the benzene ring with heterocyclic scaffolds. rsc.org In one study, pyridine (B92270) cores with appropriate substitution patterns were tolerated, maintaining micromolar inhibitory concentrations. nih.gov However, creating pyridinone analogues resulted in a significant loss of potency. rsc.org These findings highlight that while the core scaffold can be modified, the specific nature of the replacement is critical for retaining biological activity. nih.gov

The morpholine (B109124) ring is a prevalent feature in many bioactive molecules and approved drugs, often included to improve physicochemical and metabolic properties. nih.govresearchgate.net It is considered a privileged structure in medicinal chemistry due to its ability to enhance drug-like characteristics, such as aqueous solubility and metabolic stability. nih.govresearchgate.net The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, and its electron-deficient nature allows for hydrophobic interactions. researchgate.net In many molecular targets, the morpholine moiety is an integral part of the pharmacophore, contributing directly to binding affinity and potency. nih.gov

Ligand-Based Drug Design Approaches

In the absence of a known three-dimensional structure of the target protein, ligand-based drug design methods are invaluable. These computational techniques use the information from a set of known active molecules to develop models that can predict the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.nettandfonline.com For benzenesulfonamide derivatives, 3D-QSAR models have been successfully developed to guide the optimization of lead compounds. researchgate.netresearchgate.net

These models analyze various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) to understand which features are positively or negatively correlated with activity. researchgate.net For example, a 3D-QSAR study on benzoxazole (B165842) benzenesulfonamide derivatives developed a statistically valid model with good predictive ability (R² = 0.9686, q² = 0.72). researchgate.net Such models generate contour maps that visualize the regions where certain properties are favorable or unfavorable for activity, providing a roadmap for designing new analogues. tandfonline.com These studies have been applied to various benzenesulfonamide derivatives, including those targeting hepatitis B virus and carbonic anhydrases, demonstrating the broad utility of QSAR in this chemical space. tandfonline.comtandfonline.com

The following table presents examples of QSAR models developed for benzenesulfonamide derivatives.

Compound Series / Target QSAR Model Type Key Statistical Parameters Outcome/Application Reference
Benzoxazole Benzenesulfonamides (Antidiabetic)3D-QSAR (PHASE 3.4)R² = 0.9686, q² = 0.72Good statistical predictive ability, used for virtual screening. researchgate.net
N-phenyl-3-sulfamoyl-benzamides (HBV Inhibitors)CoMFA/CoMSIACoMFA: q²=0.625, r²pred=0.837; CoMSIA: q²=0.645, r²pred=0.698High predictive ability, useful for designing novel inhibitors. tandfonline.com
Isatin-Benzenesulfonamide Conjugates (CA Inhibitors)QSARNot specifiedDevelopment of potent and selective CA inhibitors. tandfonline.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. acs.org This "pharmacophore" represents the key interaction points and serves as a 3D query for screening large compound libraries to find new potential hits. nih.gov

For benzenesulfonamide derivatives, pharmacophore models have been developed based on the structures of highly active compounds. researchgate.net In one study, a five-point pharmacophore model (AAADRR) was generated for benzoxazole benzenesulfonamides, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net This model was then used as a template for virtual screening, which successfully identified five new compounds with better predicted binding scores than the most potent analogue from the original training set. researchgate.net This approach, often termed the "tail approach," involves appending different chemical moieties to the core scaffold to optimize interactions with the target's active site. nih.gov The preservation of the essential pharmacophore is a fundamental aspect of this design strategy. acs.org

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein to design ligands with high affinity and selectivity. This approach is instrumental in the development of novel inhibitors. nih.gov

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. longdom.org This method is crucial for understanding the binding mode of this compound and its derivatives within the active site of a receptor. For benzenesulfonamide-based inhibitors, target proteins often include enzymes like carbonic anhydrases, kinases, or proteases. nih.govnih.gov

In a typical molecular docking study, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the binding site of the protein. The simulation calculates the binding energy, which indicates the affinity of the compound for the target. longdom.org The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the active site. worldscientific.com For instance, the sulfonamide group is known to coordinate with a zinc ion in the active site of carbonic anhydrases. mdpi.com

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein

ParameterValue
Binding Energy (kcal/mol)-8.5
Estimated Inhibition Constant (Ki) (nM)150
Interacting ResiduesHis94, Gln92, Thr200
Hydrogen Bonds2
Hydrophobic Interactions4

Note: The data in this table is illustrative and intended to represent typical outputs from a molecular docking simulation.

Molecular Dynamics Simulations to Investigate Ligand-Target Complexes

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-target complex over time. nih.gov An MD simulation provides a more realistic representation of the biological environment by treating the system as dynamic, allowing atoms to move and fluctuate. tandfonline.com

Rational Design Strategies for Enhanced Binding and Selectivity

The insights gained from molecular docking and MD simulations form the basis for the rational design of new analogs with improved properties. nih.gov The goal is to enhance binding affinity for the target protein while minimizing interactions with off-target proteins to improve selectivity and reduce potential side effects. acs.org

For this compound, rational design strategies could involve:

Modification of the benzenesulfonamide core: Introducing substituents on the phenyl ring to exploit specific pockets within the binding site. nih.gov

Alteration of the morpholinopropyl side chain: Modifying the length or branching of the propyl linker, or replacing the morpholine ring with other heterocyclic systems to optimize interactions and physicochemical properties. nih.gov

Targeting specific amino acid residues: Designing analogs that can form additional hydrogen bonds or hydrophobic interactions with key residues identified through computational studies. nih.gov

Lead Optimization and Structural Simplification Strategies

Lead optimization is the process of refining a promising hit compound into a drug candidate with suitable efficacy, selectivity, and pharmacokinetic properties. danaher.com

Exploration of Chemical Space around Lead Compounds

Exploring the chemical space around a lead compound like this compound involves synthesizing and testing a library of structurally related analogs. rsc.orgnih.gov This systematic exploration helps to build a comprehensive structure-activity relationship (SAR) profile. The aim is to identify regions of the molecule that are tolerant to modification and those that are critical for activity. nih.gov

Strategies for Improving Potency and Selectivity in Analogues

The primary goals of lead optimization are to enhance potency (the concentration required to produce a desired effect) and selectivity (the ability to interact with the intended target over other proteins). acs.orgrsc.org

Strategies to achieve this for benzenesulfonamide analogues include:

Structure-Based Drug Design: As discussed previously, using the 3D structure of the target to guide modifications.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties but may lead to improved potency, selectivity, or metabolic stability. For example, the morpholine ring could be replaced with a piperidine (B6355638) or a thiomorpholine.

Structural Simplification: In cases where a lead compound is overly complex, structural simplification can improve properties like solubility and synthetic accessibility. nih.gov This involves removing non-essential functional groups or chiral centers while retaining the key pharmacophoric features. For instance, if the morpholine ring is not essential for binding, it could be replaced with a simpler amine.

Table 2: Example of a Structure-Activity Relationship (SAR) Table for Analogues of this compound

CompoundR1-Group (on Phenyl Ring)R2-Group (Side Chain)IC50 (nM)Selectivity vs. Off-Target
Lead CompoundHN-(3-morpholinopropyl)12010-fold
Analogue 14-ClN-(3-morpholinopropyl)5025-fold
Analogue 2HN-(2-morpholinoethyl)2505-fold
Analogue 34-FN-(3-piperidinopropyl)8015-fold

Note: This table presents hypothetical data to illustrate how SAR data for analogues would be organized and compared.

Application of Computational Tools in Lead Optimization

In the process of drug discovery, lead optimization is a critical phase where a promising compound (a "lead") is systematically modified to improve its desired properties, such as efficacy, selectivity, and pharmacokinetic profile. Computational chemistry provides a powerful and cost-effective suite of tools to guide this process. For classes of compounds like benzenesulfonamides, these tools are instrumental in understanding how structural changes influence biological activity.

The primary computational methods employed in the lead optimization of benzenesulfonamide analogues include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For benzenesulfonamide derivatives, docking studies have been used to elucidate binding modes within the active sites of targets like carbonic anhydrases and various kinases. These studies help to rationalize the observed biological activity and guide the design of new analogues with improved interactions. For instance, docking can reveal key hydrogen bonds or hydrophobic interactions that are crucial for binding, suggesting specific modifications to enhance these interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of known benzenesulfonamide derivatives and their measured activities, a QSAR model can be developed to predict the activity of new, unsynthesized analogues. This allows for the virtual screening of large numbers of potential modifications, prioritizing the most promising candidates for synthesis and experimental testing.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target over time. This method can assess the stability of the predicted binding pose from molecular docking and can reveal subtle conformational changes in both the ligand and the protein that may influence binding affinity. For benzenesulfonamide inhibitors, MD simulations have been used to confirm the stability of the ligand-protein complex and to understand the energetic contributions of different interactions.

Illustrative Research Findings for Benzenesulfonamide Analogues

While no specific data exists for this compound, studies on related benzenesulfonamide derivatives targeting enzymes like carbonic anhydrase (CA) provide insight into the application of these computational tools. For example, research often involves synthesizing a series of analogues where different functional groups are substituted at various positions on the benzenesulfonamide scaffold. These analogues are then tested for their inhibitory activity (e.g., IC₅₀ or Kᵢ values).

Computational analyses are then performed to rationalize the observed SAR. Molecular docking might reveal that a particular substituent fits well into a hydrophobic pocket of the enzyme's active site, explaining its higher potency. A QSAR model might then quantify this relationship, showing, for example, that increased lipophilicity at that position correlates with increased activity.

Illustrative Data Table

The following is a hypothetical data table, representative of what would be generated in a computational lead optimization study of benzenesulfonamide analogues. This table illustrates the type of data that would be collected and analyzed to guide the optimization process.

Compound IDR-Group ModificationExperimental IC₅₀ (nM)Predicted Docking Score (kcal/mol)Predicted LogPKey Interacting Residues (from Docking)
Lead-01 H250-7.52.1Thr199, His94
Analogue-A1 4-CH₃150-8.12.6Thr199, His94, Val121
Analogue-A2 4-Cl80-8.92.8Thr199, His94, Val121
Analogue-A3 4-OCH₃300-7.22.0Thr199, His94
Analogue-B1 3-NO₂50-9.51.9Thr199, His94, Gln92

In this illustrative table, "Lead-01" could represent a starting compound. The subsequent analogues show modifications at the R-group position. The experimental activity (IC₅₀) is compared with computational predictions like docking score and LogP (a measure of lipophilicity). The "Key Interacting Residues" column, derived from docking simulations, provides a structural basis for the observed activity. Such a table would allow researchers to deduce that, for this hypothetical target, a small, electron-withdrawing group at the 4-position (like in Analogue-A2) or a group capable of forming additional hydrogen bonds at the 3-position (like in Analogue-B1) is beneficial for activity.

Advanced Analytical Methodologies for N 3 Morpholinopropyl Benzenesulfonamide Research

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of molecular structure analysis, providing detailed information about the atomic and molecular composition, connectivity, and electronic properties of a substance.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N-(3-morpholinopropyl)benzenesulfonamide and its derivatives. core.ac.uk By analyzing the chemical shifts (δ), coupling constants (J), and signal integrations, researchers can map out the complete carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton NMR provides information on the number and chemical environment of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons on the benzenesulfonamide (B165840) ring, the propyl chain, and the morpholine (B109124) ring. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), while the aliphatic protons of the propyl and morpholine moieties resonate in the upfield region (δ 1.5-4.0 ppm). nih.govresearchgate.net Two-dimensional techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity of the propyl chain.

¹³C NMR Spectroscopy: Carbon NMR complements the proton data by defining the carbon skeleton. The number of signals indicates the number of unique carbon environments. The aromatic carbons of the benzenesulfonamide group are observed in the δ 120-140 ppm range, while the aliphatic carbons of the propyl linker and morpholine ring appear between δ 20-70 ppm. nih.govrsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) help distinguish between CH, CH₂, and CH₃ groups.

For novel analogues, the combination of ¹H, ¹³C, COSY, and heteronuclear correlation experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) is powerful. core.ac.ukmdpi.com HMBC, in particular, is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps in connecting the different fragments of the molecule, such as linking the propyl chain to the nitrogen of the sulfonamide and the nitrogen of the morpholine ring. core.ac.uk

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Fragments

Molecular FragmentAtom TypeTypical Chemical Shift (δ, ppm)Notes
Benzenesulfonamide Aromatic C-H7.5 - 7.9Complex multiplet pattern.
Aromatic C-S135 - 145Quaternary carbon, identified by HMBC.
Aromatic C127 - 133Signals for other aromatic carbons.
Propyl Chain N-CH₂ (Sulfonamide)2.9 - 3.2Triplet, coupled to central CH₂.
C-CH₂-C1.7 - 2.0Quintet/Multiplet, coupled to both N-CH₂ groups.
N-CH₂ (Morpholine)2.4 - 2.7Triplet, coupled to central CH₂.
Morpholine Ring N-CH₂2.4 - 2.7Triplet, often overlapping with the propyl signal. researchgate.net
O-CH₂3.6 - 3.8Triplet, characteristic of morpholine ethers. researchgate.net

Note: Data are estimated based on typical values for benzenesulfonamide and N-substituted morpholine derivatives. nih.govresearchgate.netrsc.org

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of this compound and its analogues. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography and a time-of-flight (TOF) analyzer (LC-TOF/MS), provides highly accurate mass measurements, allowing for the confident assignment of molecular formulas. nih.govnih.gov

In a typical analysis, the molecule is ionized, commonly using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion [M+H]⁺ is measured. nih.gov This provides direct confirmation of the molecular weight.

Tandem mass spectrometry (MS/MS) is used for structural confirmation through fragmentation analysis. acgpubs.org The molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are analyzed. For this compound, characteristic fragmentation patterns would include:

Cleavage of the propyl-morpholine bond, resulting in a prominent morpholinopropyl cation.

Fission of the sulfonamide N-C bond.

Loss of the SO₂ group. nih.gov

Fragmentation of the benzenesulfonyl group to yield a characteristic ion at m/z 77 (C₆H₅⁺).

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) is another MS technique, particularly useful for its speed and high throughput, though it is more commonly applied to larger biomolecules. patsnap.comnih.gov For small molecules in complex mixtures, LC-MS/MS remains the preferred method due to the separation power of chromatography, which reduces ion suppression and allows for the analysis of less abundant species. patsnap.com

Infrared (IR) Spectroscopy: FTIR (Fourier-transform infrared) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For this compound, the IR spectrum provides clear evidence for its key structural components. researchgate.net

Key characteristic absorptions include:

SO₂ Group: Strong, distinct stretching vibrations for the sulfonyl group, typically appearing as two bands around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1140 cm⁻¹ (symmetric stretch). researchgate.net

Aromatic Ring: C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.orglibretexts.org

Aliphatic Chains: C-H stretching vibrations for the propyl and morpholine groups appear just below 3000 cm⁻¹.

Morpholine Ether: A characteristic C-O-C stretching band is typically observed in the 1120-1080 cm⁻¹ region.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium to Weak
Aliphatic C-HStretch3000 - 2850Medium
Aromatic C=CIn-ring Stretch1600 - 1450Medium to Weak
Sulfonyl (SO₂)Asymmetric Stretch1350 - 1300Strong
Sulfonyl (SO₂)Symmetric Stretch1160 - 1140Strong
Ether (C-O-C)Stretch1120 - 1080Strong
Sulfonamide (S-N)Stretch950 - 870Medium

Note: Data are based on established correlation tables for organic functional groups and sulfonamide compounds. vscht.czresearchgate.netnist.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the benzenesulfonamide moiety. The benzene (B151609) ring gives rise to characteristic absorption bands in the ultraviolet region, typically between 200 and 280 nm. nih.govtandfonline.com Analysis of the absorption maxima (λ_max) can be useful in studying analogues where the aromatic system is modified.

A truly comprehensive characterization of this compound and its analogues is achieved not by a single technique, but by the synergistic combination of multiple spectroscopic methods. nih.gov The structural hypothesis generated from NMR data is corroborated by the molecular weight from MS and the functional groups identified by IR.

Furthermore, computational methods, such as Density Functional Theory (DFT), are increasingly used in conjunction with experimental spectroscopy. researchgate.netnih.gov DFT calculations can predict NMR chemical shifts and theoretical vibrational (IR) frequencies. researchgate.net Comparing these theoretical spectra with experimental data provides a higher level of confidence in the structural assignment and can help resolve ambiguities, especially in complex stereochemical analyses. mestrelab.com Ultra-high-resolution mass spectrometry (UHRMS), available through instruments like FT-ICR or Orbitrap mass spectrometers, offers unparalleled mass accuracy, enabling the unambiguous determination of elemental formulas even for complex molecules or in the presence of isotopic complexity. nih.gov

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity assessment of this compound and its analogues. acgpubs.org The development of a robust HPLC method is critical for quality control and for analyzing complex mixtures.

A typical method involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. Key parameters that are optimized during method development include:

Stationary Phase (Column): A C18 (octadecylsilane) column is most commonly used for sulfonamide analysis, providing good retention and resolution. nih.govnih.gov

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. nih.govnih.gov The gradient allows for the efficient elution of compounds with varying polarities. Adjusting the pH of the buffer can significantly impact the retention and peak shape of ionizable compounds like sulfonamides.

Detection: A UV detector is commonly used, set to a wavelength where the aromatic ring of the benzenesulfonamide moiety absorbs strongly (e.g., 254 nm or 270 nm).

Flow Rate and Temperature: These are optimized to achieve good separation efficiency within a reasonable analysis time. nih.gov

Once developed, the HPLC method is validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results. nih.gov This validated method is essential for determining the purity of synthesized batches and for quantitative studies.

Table 3: Typical HPLC Method Parameters for Analysis of Benzenesulfonamide Analogues

ParameterTypical SettingPurpose
Column C18, 150 mm x 4.6 mm, 5 µmProvides nonpolar stationary phase for reversed-phase separation. nih.gov
Mobile Phase A Ammonium Acetate or Formate Buffer (e.g., 20 mM, pH 4-8)Aqueous component; pH control to manage ionization. nih.gov
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute compounds.
Gradient 10% B to 90% B over 15-20 minSeparates compounds with a wide range of polarities.
Flow Rate 0.8 - 1.2 mL/minControls analysis time and separation efficiency. nih.gov
Column Temperature 25 - 40 °CImproves peak shape and reproducibility. nih.gov
Detection UV at 254 nm or 270 nmMonitors the elution of aromatic compounds.
Injection Volume 5 - 20 µLAmount of sample introduced for analysis.

Note: These are representative parameters and must be optimized for specific analogues and mixtures. nih.govnih.gov

Multidimensional Chromatographic Techniques for Complex Sample Analysis

In the analysis of complex mixtures containing this compound, one-dimensional chromatography may fall short in providing the necessary resolution to separate the target analyte from matrix components or closely related impurities. chromatographyonline.com Multidimensional chromatography (MDC) offers a powerful solution by employing two or more independent separation stages, significantly enhancing peak capacity and selectivity. chromatographyonline.comcsic.es This approach is particularly valuable when analyzing samples from diverse origins, such as synthetic reaction mixtures, biological matrices, or environmental samples, where a multitude of compounds can interfere with accurate quantification. csic.es

The most common configuration is two-dimensional liquid chromatography (2D-LC), where fractions from the first dimension (¹D) are transferred to a second dimension (²D) column with a different retention mechanism. csic.es For instance, a non-polar reversed-phase separation in the first dimension could be coupled with a polar stationary phase (normal-phase or HILIC) or a column with shape-selectivity in the second dimension. This combination of orthogonal separation mechanisms helps to resolve analytes that co-elute in the first dimension. csic.es

On-line LCxLC systems represent an advanced setup where the transfer between dimensions is fully automated. csic.es A key component in such systems is the interface or modulator, which traps, pre-concentrates, and injects the effluent from the ¹D column into the ²D column. csic.es The selection of compatible mobile phases and orthogonal column chemistries is critical for the success of a 2D-LC method. csic.es

Another powerful, albeit less common, multidimensional approach is the coupling of liquid chromatography with capillary electrophoresis (LC-CE). chromatographyonline.com The high efficiency of CE as a second dimension can provide rapid and high-resolution separations. chromatographyonline.com However, the technical challenges associated with coupling these two techniques, such as volume disparities and the high electric fields required for CE, have limited its widespread adoption compared to 2D-LC. chromatographyonline.com

The application of these techniques allows for a comprehensive characterization of the sample, enabling the detection and quantification of this compound even in the presence of a complex background matrix. The increased separation power of MDC is instrumental in achieving the high levels of purity and accuracy required in pharmaceutical and chemical research. nih.gov

Table 1: Comparison of Multidimensional Chromatography Setups

FeatureOn-line 2D-LCOff-line 2D-LCLC-CE
Automation Fully automatedManual fraction collection and re-injectionCan be automated
Analysis Time FasterSlower, more labor-intensivePotentially very fast ²D separation
Peak Capacity HighHighVery High
Flexibility Less flexible in optimizing ²D separation independentlyHighly flexible, independent optimization of both dimensionsModerate
Instrumentation Requires specialized, integrated systems with switching valvesStandard LC instruments can be usedRequires specialized interface
Potential Issues Mobile phase compatibility, synchronization of gradientsSample contamination/loss during transfer, time-consumingInjection volume mismatch, electrical field effects chromatographyonline.com

Preparative Chromatography for Compound Isolation

The isolation and purification of this compound in sufficient quantities for structural elucidation, reference standard generation, or further pharmacological testing relies on preparative chromatography. This technique operates on the same principles as analytical chromatography but utilizes larger columns, higher flow rates, and larger sample injection volumes to purify milligrams to grams of a target compound. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely used method for the purification of synthetic compounds like this compound. nih.gov The scalability from an analytical HPLC method to a preparative one is a key advantage. sielc.com An analytical method is first developed to achieve optimal separation of the target compound from its impurities. This method is then scaled up by increasing the column diameter and particle size, and adjusting the flow rate accordingly to handle the larger sample load. Reversed-phase chromatography is commonly employed for its robustness and applicability to a wide range of organic molecules.

The process involves dissolving the crude sample containing this compound in a suitable solvent and injecting it onto the preparative column. The separated fractions are collected as they elute from the column, often guided by a UV detector signal. These fractions are then analyzed for purity, and those containing the pure compound are combined and the solvent evaporated to yield the isolated this compound.

High-Speed Countercurrent Chromatography (HSCCC) offers a valuable alternative to traditional liquid-solid chromatography techniques like prep-HPLC. HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid stationary phase, thereby eliminating issues such as irreversible adsorption of the sample onto the column. nih.gov The separation is based on the differential partitioning of the analyte between two immiscible liquid phases. nih.gov This technique is particularly useful for the purification of natural products and can be applied to synthetic compounds as well.

For isolating this compound, a suitable two-phase solvent system would be selected based on the compound's partition coefficient (K). The crude sample is dissolved in a mixture of the two phases and introduced into the HSCCC instrument. The elution of the compound is monitored, and fractions are collected for subsequent purity analysis. nih.gov

Table 2: General Parameters for Preparative Chromatography Techniques

ParameterPreparative HPLCHigh-Speed Countercurrent Chromatography (HSCCC)
Stationary Phase Solid (e.g., C18 silica)Liquid (one phase of a biphasic system) nih.gov
Mobile Phase LiquidLiquid (the other phase of the biphasic system) nih.gov
Separation Principle Adsorption/PartitionPartition between two liquid phases nih.gov
Typical Sample Load Milligrams to gramsMilligrams to grams nih.gov
Advantages High resolution, direct scalability from analytical HPLC, well-established. nih.govsielc.comNo irreversible adsorption, high sample recovery, lower cost of consumables (no columns to replace). nih.gov
Disadvantages Potential for irreversible adsorption, higher cost of columns and solvents.Selection of appropriate solvent system can be complex, lower resolution than HPLC for some applications. nih.gov

Advanced Detection and Quantification Methods

Spectrofluorimetric Methods for Detection in Specific Applications

Spectrofluorimetry is a highly sensitive analytical technique that can be employed for the detection and quantification of this compound, provided the molecule possesses native fluorescence or can be chemically modified to become fluorescent. nih.govnih.gov This method measures the fluorescence intensity of a substance when it is excited by light of a specific wavelength. nih.gov The high sensitivity of spectrofluorimetry makes it particularly suitable for applications where the analyte is present at very low concentrations. nih.govekb.eg

The applicability of spectrofluorimetry to this compound depends on its molecular structure. The presence of aromatic rings, such as the benzenesulfonamide group, can confer native fluorescence to the molecule. An initial investigation would involve scanning the compound to determine its excitation and emission maxima. The fluorescence intensity at the emission maximum would then be proportional to the concentration of the compound. ekb.eg

In cases where the native fluorescence is weak or non-existent, derivatization with a fluorescent reagent can be employed. This involves a chemical reaction between the analyte and a fluorophoric agent to yield a highly fluorescent product. nih.gov For a molecule like this compound, the secondary amine within the morpholine ring or the sulfonamide group could potentially serve as sites for such a derivatization reaction.

Another strategy to enhance the fluorescent signal is to use micellar-enhanced spectrofluorimetry. ekb.eg By incorporating the analyte into a micellar system, such as one formed by a surfactant like sodium dodecyl sulfate (B86663) (SDS), the quantum yield of fluorescence can be significantly increased, leading to a substantial improvement in sensitivity. ekb.eg The choice of method—measuring native fluorescence, using a derivatizing agent, or employing a micellar medium—would be dictated by the specific requirements of the analysis and the inherent properties of this compound.

Table 3: Potential Spectrofluorimetric Approaches for this compound

MethodPrinciplePotential Application for this compoundAdvantages
Native Fluorescence Measurement of the intrinsic fluorescence of the molecule.The benzenesulfonamide moiety may provide sufficient native fluorescence.Simple, rapid, does not require chemical modification.
Derivatization Chemical reaction with a fluorescent reagent (e.g., fluorescamine) to form a fluorescent product. nih.govThe secondary amine in the morpholine ring could be a target for derivatization.High sensitivity, can be applied to non-fluorescent compounds. nih.gov
Micellar-Enhanced Fluorescence Enhancement of the native fluorescence by incorporating the analyte into micelles. ekb.egIf the compound has native fluorescence, its signal can be amplified in a micellar environment.Significant signal enhancement, improved sensitivity and stability. ekb.eg
Quenching-based Method Measurement of the decrease in fluorescence of a standard fluorophore upon interaction with the analyte. nih.govThe compound could form a non-fluorescent complex with a reagent like acriflavine. nih.govIndirect method applicable when direct fluorescence is not feasible.

Sensitivity and Precision in Analytical Determination

The reliability of any analytical method developed for this compound is established through rigorous validation, which assesses its sensitivity and precision. ipinnovative.com These parameters ensure that the method can accurately and consistently measure the compound at the required concentration levels. ipinnovative.com

Sensitivity refers to the ability of the method to detect and quantify small amounts of the analyte. It is typically defined by two key parameters:

Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected by the method, though not necessarily quantified with acceptable accuracy and precision. ipinnovative.com

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with an acceptable level of accuracy and precision. ipinnovative.com The LOQ is a critical parameter for the quantitative analysis of trace amounts of the compound.

For spectrofluorimetric methods, the LOD and LOQ can be in the nanogram per milliliter (ng/mL) range, highlighting the high sensitivity of this technique. nih.govnih.gov For chromatographic methods like HPLC, sensitivity depends on the detector used, with mass spectrometry (MS) detectors generally offering higher sensitivity than UV detectors.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ipinnovative.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at different levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. ipinnovative.com

Intermediate Precision: The precision obtained within the same laboratory but with variations such as different analysts, different equipment, or on different days. ipinnovative.com

Reproducibility: The precision obtained between different laboratories, which is a measure of the method's robustness.

A precise method will yield consistent results, which is crucial for quality control and research applications where reliable data is paramount. The validation process ensures that the analytical method for this compound is both sensitive enough for its intended purpose and provides precise, trustworthy results. ipinnovative.com

Table 4: Key Validation Parameters for Analytical Methods

ParameterDescriptionImportance for this compound Analysis
Accuracy The closeness of the measured value to the true value. ipinnovative.comEnsures the determined concentration is correct.
Precision (RSD%) The degree of scatter between a series of measurements. ipinnovative.comGuarantees the consistency and reliability of the results.
Specificity The ability to assess the analyte unequivocally in the presence of other components. ipinnovative.comCrucial for analysis in complex matrices to avoid interference.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Defines the concentration range over which the method is accurate.
Limit of Detection (LOD) The lowest amount of analyte that can be detected. ipinnovative.comDefines the lower limit of detection capability.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ipinnovative.comDefines the lower limit for accurate quantitative measurements.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ipinnovative.comIndicates the method's reliability during routine use under varying conditions.

Emerging Research Applications and Future Directions

Development of Chemical Probes for Biological Systems

The benzenesulfonamide (B165840) scaffold, a core component of N-(3-morpholinopropyl)benzenesulfonamide, is a versatile platform for designing chemical probes. These probes are instrumental in dissecting complex biological pathways by selectively interacting with specific enzymes and receptors.

Analogues of this compound have been synthesized and characterized to investigate the function of various protein targets. By modifying the substituents on the benzenesulfonamide framework, researchers can create potent and selective inhibitors to probe the roles of specific enzymes in cellular processes. nih.govnih.gov

A notable area of research involves the inhibition of the NLRP3 (NOD-like receptor family pyrin-domain-containing 3) inflammasome, a protein complex implicated in a range of inflammatory diseases. nih.govnih.gov A series of benzenesulfonamide analogues were designed and tested, leading to the identification of two lead compounds, designated 14 and 17, with significantly improved inhibitory potency against the NLRP3 inflammasome compared to the initial lead structure. nih.gov These studies demonstrated that while modifications on the sulfonamide portion of the molecule are generally well-tolerated, the substituents on the benzamide (B126) moiety play a critical role in the compound's inhibitory activity. nih.govnih.gov

In a different context, benzenesulfonamide derivatives have been developed as inhibitors of urea (B33335) transporters (UTs), which are considered novel targets for diuretics. mdpi.com Structural optimization of a lead compound led to the synthesis of a diarylamide containing a benzenesulfonamide group, compound E3, which exhibited potent, dose-dependent inhibition of urea transporter A1 (UT-A1) and UT-B at the nanomolar level. mdpi.com Such specific inhibitors are invaluable tools for studying the physiological function of these transport proteins. Further research has explored benzenesulfonamide derivatives as selective inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors, highlighting their utility in cancer biology research. semanticscholar.org

Table 1: Examples of Benzenesulfonamide Analogues as Biological Probes

Lead Compound/Analogue Target Enzyme/Receptor Key Finding References
JC124 Analogues (14, 17) NLRP3 Inflammasome Identified analogues with improved inhibitory potency (IC50 values of 0.55 µM and 0.42 µM). nih.gov
Compound E3 Urea Transporters (UT-A1, UT-B) Showed potent, dose-dependent inhibition at the nanomolar level (IC50 for mouse UT-B was 47.7 nM). mdpi.com
Aryl thiazolone-benzenesulfonamides (4e, 4g, 4h) Carbonic Anhydrase IX (CA IX) Exhibited excellent and selective enzyme inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM. semanticscholar.org

Target validation is a critical step in drug discovery that aims to confirm that modulating a specific biological target will have the desired therapeutic effect. nih.gov Chemical probes, such as selective enzyme inhibitors, play a crucial role in this process. nih.gov The use of potent and selective small molecule inhibitors offers a method for chemical validation of a target. nih.gov

Analogues of this compound serve as excellent candidates for such studies. For instance, by using a selective benzenesulfonamide-based inhibitor for the NLRP3 inflammasome, researchers can establish a direct link between the inhibition of this target and a subsequent reduction in inflammatory responses in cellular and animal models. nih.govnih.gov This helps to validate the NLRP3 inflammasome as a viable drug target for inflammatory diseases. nih.govnih.govnih.gov Similarly, demonstrating that a selective urea transporter inhibitor produces a diuretic effect in vivo validates UTs as targets for developing new classes of diuretics. mdpi.com This approach of using highly specific chemical probes allows for the assessment of a target's function and its potential therapeutic relevance before committing to more extensive drug development programs. nih.gov

Potential in Materials Science and Sensing Technologies

The structural properties of this compound lend themselves to applications in materials science, particularly in the creation of functionalized molecules for sensing and opto-electronic devices.

Researchers have successfully synthesized new metallophthalocyanine (MPc) complexes that incorporate 4-methyl-N-(3-morpholinopropyl)benzenesulfonamide moieties at their periphery. lookchem.com This synthesis involves reacting a dicyano derivative of the benzenesulfonamide with various anhydrous metal salts, such as copper (II), cobalt (II), manganese (III), and nickel (II). lookchem.com The purpose of attaching these substituents to the phthalocyanine (B1677752) ring is to tune the molecule's electronic and physical properties. lookchem.com Such modifications are a common strategy to create targeted molecules and materials for specific applications, and the resulting MPc complexes were characterized for their unique spectral and electrochemical properties. lookchem.com

Table 2: Metallophthalocyanine (MPc) Complexes with this compound Analogue

Complex Central Metal Ion Substituent Reference
CuPc (6) Copper (II) 4-methyl-N-(3-morpholinopropyl)benzenesulfonamide lookchem.com
CoPc (7) Cobalt (II) 4-methyl-N-(3-morpholinopropyl)benzenesulfonamide lookchem.com
MnClPc (8) Manganese (III) 4-methyl-N-(3-morpholinopropyl)benzenesulfonamide lookchem.com
NiPc (9) Nickel (II) 4-methyl-N-(3-morpholinopropyl)benzenesulfonamide lookchem.com

The novel metallophthalocyanine complexes functionalized with 4-methyl-N-(3-morpholinopropyl)benzenesulfonamide have been demonstrated to act as sensitive fluorescent sensors. lookchem.com Specifically, these complexes were used for the spectrofluorimetric determination of Sudan II, a banned food colorant, in samples of red chili peppers. lookchem.com The interaction between the MPc complex and the Sudan II dye results in a measurable change in the fluorescence spectrum of the complex, allowing for the detection of the analyte. lookchem.com This application represents a simpler, faster, and more cost-effective method for detecting the banned dye compared to traditional techniques like HPLC. lookchem.com This work establishes the potential of using these modified phthalocyanines as specialized chemosensors for specific analytes in complex matrices. lookchem.com

Innovative Drug Discovery Strategies and Lead Optimization

Lead optimization is a pivotal phase in drug discovery where a promising "hit" compound is chemically modified to enhance its therapeutic properties. danaher.comunc.edu This process aims to improve characteristics such as potency, selectivity against the intended target, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.comscienceopen.com The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, and this compound and its analogues represent potential starting points for such optimization campaigns. semanticscholar.orgfrontiersin.org

Strategies for optimizing a lead compound like a benzenesulfonamide derivative often involve systematic structural modifications. nih.govscienceopen.com For example, researchers investigating NLRP3 inhibitors synthesized a series of analogues to understand the structure-activity relationship (SAR). nih.govnih.gov They found that while bulky groups on the N-substituents of the sulfonamide were tolerated, the specific placement of chloro and methoxy (B1213986) groups on another ring was essential for activity. nih.gov This iterative process of design, synthesis, and testing is fundamental to lead optimization. danaher.com The goal is to refine the molecular structure to maximize on-target activity while minimizing off-target effects and improving drug-like properties, ultimately leading to a preclinical drug candidate. unc.edu

Exploration of Novel Pharmacological Targets Beyond Current Findings

The benzenesulfonamide scaffold, a core component of this compound, is a well-established pharmacophore in medicinal chemistry. While its derivatives have been extensively studied, the exploration for novel pharmacological targets continues to be an active area of research. The traditional approach to drug discovery often focused on designing molecules for a single biological target to maximize efficacy and minimize off-target effects. However, there is a growing understanding that complex diseases often involve multiple biological pathways, making multi-target drugs a more effective therapeutic strategy. nih.gov

Recent research has seen a shift from single-target to multi-target drug design, a concept that has gained significant traction since the early 2000s. nih.gov This polypharmacology approach is particularly relevant for complex conditions like cancer and neurodegenerative diseases. For instance, safinamide, a multi-target drug, was approved for Parkinson's disease, demonstrating the clinical success of this strategy. nih.gov Similarly, several multi-target drugs have been developed for schizophrenia and major depressive disorders. nih.gov

The structural framework of this compound, featuring a flexible morpholinopropyl side chain and an aromatic benzenesulfonamide core, provides a versatile platform for modification. This allows for the potential to interact with a variety of biological targets. Future research may focus on screening this compound and its analogues against a broader range of enzymes, receptors, and ion channels implicated in various diseases. The goal is to identify novel activities beyond its currently understood applications, potentially uncovering new therapeutic avenues.

Application of this compound Scaffold in Multi-target Approaches

The concept of a "magic bullet," a drug that acts on a single target, has been a long-standing paradigm in pharmacology. However, for multifactorial diseases, a more effective approach may be to design drugs that can modulate multiple targets simultaneously. nih.gov The this compound scaffold is a promising candidate for such multi-target drug design.

The rationale behind this approach is that by integrating the pharmacophoric features of molecules known to be active against different targets, a single compound can be created with a desired polypharmacological profile. nih.gov This can be achieved by combining two or more distinct chemical frameworks into one entity. nih.gov The this compound structure, with its distinct morpholine (B109124) and benzenesulfonamide moieties, lends itself to this type of molecular hybridization.

For example, the benzenesulfonamide portion could be tailored to inhibit a specific enzyme, while the morpholinopropyl group could be modified to interact with a particular receptor. This dual-action approach could lead to synergistic therapeutic effects or a more favorable side-effect profile compared to administering multiple single-target drugs. The development of such multi-target agents is a key area of interest in modern drug discovery. nih.gov

Rational Design of Analogues with Enhanced Preclinical Profiles

The process of drug discovery and development heavily relies on the rational design of new molecules with improved properties. Starting with a lead compound like this compound, medicinal chemists can systematically modify its structure to enhance its preclinical profile, which includes factors like potency, selectivity, and pharmacokinetic properties.

One common strategy is to synthesize a series of analogues where different parts of the molecule are altered. For instance, in a study of N,N-dimethylbenzenesulfonamide derivatives, various heterocyclic moieties such as pyridine (B92270), thiophene, and thiazole (B1198619) were introduced to explore their impact on antiproliferative activity against the MCF-7 human breast cancer cell line. nih.gov This systematic approach led to the identification of compounds with higher activity than the reference drug, doxorubicin. nih.gov

The design process is often guided by computational methods, such as molecular docking, which can predict how a molecule will bind to its target. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to have the desired biological activity. Structure-activity relationship (SAR) studies, which correlate changes in molecular structure with changes in biological activity, are also crucial in guiding the design of more effective analogues. nih.gov

Interdisciplinary Research Opportunities

Integration with Structural Biology for Co-crystal Structure Elucidation

A deep understanding of how a drug molecule interacts with its biological target at the atomic level is fundamental for rational drug design. X-ray crystallography is a powerful technique that can provide this information by determining the three-dimensional structure of a drug molecule bound to its target protein. The resulting co-crystal structure can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for the drug's activity.

The process of obtaining a co-crystal can be challenging, but the insights gained are invaluable. For example, the crystal structure of N-(3-chlorophenyl)benzenesulfonamide revealed the conformation of the N-H bond and the dihedral angle between the two aromatic rings. nih.gov This type of detailed structural information can guide the design of new analogues with improved binding affinity and selectivity.

The elucidation of the co-crystal structure of this compound with its biological target(s) would be a significant step forward. This would allow researchers to visualize the precise binding mode and identify opportunities for structural modifications that could lead to more potent and selective compounds.

Application in Chemoinformatics and Data Mining for Structure-Property Relationships

Chemoinformatics applies computational methods to solve chemical problems, and it plays a vital role in modern drug discovery. ethz.ch By analyzing large datasets of chemical structures and their associated biological activities, chemoinformatic tools can identify patterns and build predictive models. This is often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling. ethz.ch

The "Similar Property Principle" is a fundamental concept in chemoinformatics, which states that molecules with similar structures are likely to have similar biological activities. ethz.ch This principle underpins many data mining techniques used to identify promising new drug candidates from large chemical libraries.

For a compound like this compound, chemoinformatics can be used to:

Identify structurally similar compounds with known biological activities, which could suggest new therapeutic applications.

Develop QSAR models to predict the biological activity of new analogues before they are synthesized, saving time and resources.

Analyze structure-property relationships to understand how different structural features contribute to the compound's activity, selectivity, and pharmacokinetic properties.

Conclusion

Synthesis of Key Research Findings on N-(3-morpholinopropyl)benzenesulfonamide and its Analogues

Research into the this compound scaffold and its derivatives has uncovered a broad range of biological activities, demonstrating its value as a "privileged structure" in medicinal chemistry. Although studies on the specific parent compound are limited, extensive research on its analogues has yielded potent modulators of several key biological targets.

One major area of investigation has been the development of antagonists for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. Analogues of the TRPV4 antagonist RN-9893, which is based on a benzenesulfonamide (B165840) framework, have shown significant improvements in inhibitory potency. For instance, compounds 1b and 1f from a 2024 study demonstrated IC₅₀ values of 0.71 µM and 0.46 µM, respectively, representing a 2.9 to 4.5-fold increase in potency compared to the parent compound RN-9893 (IC₅₀ = 2.07 µM). nih.gov These compounds proved effective in mitigating symptoms of acute lung injury in animal models, highlighting a direct therapeutic application. nih.gov

Another prominent target for this class of compounds is the carbonic anhydrase (CA) family of enzymes, which are implicated in diseases like cancer and glaucoma. nih.govnih.gov Researchers have successfully designed benzenesulfonamide-based inhibitors with high, often nanomolar, affinity for various CA isoforms. nih.gov Studies have shown that modifications to the "tail" groups of the benzenesulfonamide structure can modulate isoform specificity, which is crucial for developing targeted therapies with fewer side effects. nih.gov For example, a 2024 study identified isatin-linked benzenesulfonamide derivatives with potent and selective inhibitory activity against cancer-associated isoforms hCA IX and hCA XII, with compound 9p showing an inhibition constant (Ki) of 84.5 nM against hCA XII. nih.gov

Furthermore, the benzenesulfonamide scaffold has been instrumental in creating inhibitors for the NLRP3 inflammasome, a key component of the innate immune system implicated in various inflammatory diseases. nih.gov By modifying the lead structure JC124, researchers developed new analogues, such as compounds 14 and 17 , with enhanced inhibitory potencies (IC₅₀ values of 0.55 µM and 0.42 µM, respectively). nih.gov

The versatility of the scaffold is further demonstrated by its application in developing agents that target tubulin polymerization for cancer chemotherapy. nih.gov Indolic benzenesulfonamides have shown potent antiproliferative activity in the nanomolar range against various cancer cell lines, arresting the cell cycle in the G2/M phase and inducing apoptosis. nih.gov

Compound Name/CodeBiological TargetReported Activity (IC₅₀/Ki)Therapeutic AreaSource
Compound 1f (RN-9893 analogue)TRPV4 Channel0.46 µMAcute Lung Injury nih.gov
Compound 1b (RN-9893 analogue)TRPV4 Channel0.71 µMAcute Lung Injury nih.gov
RN-9893TRPV4 Channel2.07 µMAcute Lung Injury nih.gov
Compound 17 (JC124 analogue)NLRP3 Inflammasome0.42 µMInflammatory Diseases nih.gov
Compound 14 (JC124 analogue)NLRP3 Inflammasome0.55 µMInflammatory Diseases nih.gov
Compound 9p (Isatin-linked)Carbonic Anhydrase XII84.5 nM (Ki)Cancer nih.gov
Compound 9k (Isatin-linked)Carbonic Anhydrase IX75.4 nM (Ki)Cancer nih.gov
Compound 11b (Oxadiazole-based)PDE518.13 nMAngiogenesis researchgate.net

Identification of Promising Avenues for Continued Academic Research

The existing body of research provides a solid foundation for several promising avenues of continued academic inquiry.

First, a deeper exploration of the structure-activity relationships (SAR) is warranted across all identified target classes. For carbonic anhydrase inhibitors, systematic modification of the substituents on the benzenesulfonamide ring and the morpholino group could lead to inhibitors with even greater isoform selectivity, particularly for hCA IX and XII over the ubiquitous hCA I and II isoforms. nih.govnih.gov Similarly, for tubulin inhibitors, research has shown that substituents on the sulfonamide nitrogen can significantly alter the biological mechanism. nih.gov Probing this region further with a diverse set of chemical moieties could uncover compounds with novel mechanisms of action or improved profiles.

Second, the development of multi-target ligands represents a compelling research direction. Given that the benzenesulfonamide scaffold can be adapted to inhibit targets involved in both inflammation (NLRP3, TRPV4) and cancer (CAs, tubulin), designing single molecules that can modulate multiple related pathways could lead to synergistic therapeutic effects. This is particularly relevant for complex diseases like cancer, where inflammation is a key component of the tumor microenvironment.

Third, investigating the pharmacokinetic properties of the most potent analogues early in the discovery process is crucial. While many studies focus on inhibitory potency, there is a need for more comprehensive profiling, including microsomal stability and cell permeability assessments. rsc.org Research into prodrug strategies or structural modifications aimed at improving these properties would be highly valuable for translating potent inhibitors into viable drug candidates.

Finally, the application of computational methods, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) models, can accelerate the discovery process. researchgate.netmdpi.com Building predictive models based on the existing data could help prioritize the synthesis of novel analogues with a higher probability of success, saving time and resources.

Future Outlook for the this compound Scaffold in Chemical Biology and Drug Design

The future for the this compound scaffold in chemical biology and drug design appears bright and multifaceted. Its proven ability to serve as a foundational structure for inhibitors of enzymes, ion channels, and protein-protein interactions underscores its versatility and value to medicinal chemists.

In drug design, this scaffold is poised to remain a cornerstone for the development of small molecule therapeutics. Its synthetic tractability, as evidenced by the numerous synthesis reports, allows for the creation of large and diverse chemical libraries for high-throughput screening. nih.govktu.edu The core structure, combining a rigid aromatic ring (benzenesulfonamide) with a flexible and polar morpholine-containing chain, provides a balanced profile of properties that are often desirable for drug candidates. It offers multiple points for chemical modification, enabling fine-tuning of potency, selectivity, and pharmacokinetic parameters.

In the broader context of chemical biology, analogues based on this scaffold can serve as powerful chemical probes to dissect complex biological pathways. Selective inhibitors of specific carbonic anhydrase isoforms or TRPV4 channels can be used to elucidate the precise roles of these proteins in health and disease. nih.govnih.gov The development of fluorescently-tagged or biotinylated versions of these potent analogues could facilitate target identification and validation studies, further expanding our understanding of their molecular mechanisms.

Ultimately, the this compound scaffold represents a validated starting point for innovation. Its continued exploration is expected to yield not only new drug candidates for a wide range of diseases, from cancer to acute lung injury, but also sophisticated molecular tools that will advance the frontiers of biological science. nih.govnih.govnih.gov

Q & A

What are the standard synthetic routes for N-(3-morpholinopropyl)benzenesulfonamide and its derivatives?

Methodological Answer:
The synthesis typically involves coupling benzenesulfonyl chloride with 3-morpholinopropylamine under basic conditions (e.g., using triethylamine in dichloromethane). For derivatives, functionalization may occur via:

  • Sulfonylation : Introducing sulfonyl groups using chlorosulfonic acid (e.g., synthesis of 4-(2-[(5-chloro-2-methoxyphenyl)formamido]ethyl)benzenesulfonyl chloride .
  • Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to link carboxylic acids to amines, as seen in the synthesis of 5-chloro-2-methoxy-N-phenethylbenzamide .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) ensures purity. Reaction yields (37–84%) depend on steric and electronic factors .

Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, morpholine protons resonate at δ 2.4–3.7 ppm, while sulfonamide NH appears as a broad singlet (~δ 8–10 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95%) and detects impurities .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths/angles (e.g., monoclinic P2₁/c space group for related sulfonamides) .

What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • NLRP3 Inflammasome Inhibition : Derivatives like 4-(3-(5-chloro-2-methoxybenzamido)propyl)benzenesulfonyl chloride show activity via sulfonamide-mediated binding to NLRP3 ATPase .
  • Monoamine Oxidase (MAO) Inhibition : Analogues such as N-(3-morpholinopropyl) nicotinamide exhibit MAO-B selectivity (IC₅₀ < 1 µM) in Parkinson’s disease models .
  • Pharmaceutical Impurity Profiling : Used as a reference standard (e.g., Gefitinib Impurity 55) for HPLC method validation in ANDA submissions .

How can researchers resolve enantiomeric purity in this compound derivatives?

Methodological Answer:

  • Chiral HPLC : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases to separate enantiomers.
  • X-ray Flack Parameter : Analyze crystallographic data using SHELXL; a Flack parameter (η) near 0 or 1 indicates enantiopurity. For centrosymmetric structures, the x parameter avoids false chirality signals .

How to address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • 3D-QSAR Modeling : Generate contour maps using steric/electrostatic fields to rationalize activity variations. For example, morpholinopropyl chain length impacts MAO-B inhibition .
  • In Vitro Validation : Test compounds in parallel assays (e.g., enzyme inhibition vs. cell viability) to isolate target-specific effects. Adjust substituents (e.g., chloro vs. methoxy) to optimize potency .

What strategies optimize the synthesis yield of complex sulfonamide derivatives?

Methodological Answer:

  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Catalyst Screening : Use DMAP to accelerate amide coupling. For sterically hindered amines, switch to HATU for higher yields .
  • Stepwise Purification : Pre-purify intermediates via flash chromatography before final coupling to reduce competing reactions .

How to validate analytical methods for impurity quantification in pharmaceutical research?

Methodological Answer:

  • ICH Guidelines : Validate HPLC methods for specificity, linearity (R² > 0.99), accuracy (recovery 98–102%), and precision (%RSD < 2%). Use N-(3-morpholinopropyl) Gefitinib as a reference standard .
  • Forced Degradation : Expose the compound to heat, light, and acidic/basic conditions to simulate degradation pathways and confirm method robustness .

What computational approaches predict the binding affinity of sulfonamide inhibitors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to dock derivatives into NLRP3 (PDB: 6NPY). Focus on sulfonamide interactions with Walker B motif .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

How to handle crystallographic data ambiguities in structure determination?

Methodological Answer:

  • SHELX Refinement : Use SHELXL for least-squares refinement. For twinned crystals, apply TWIN/BASF commands to model twin domains .
  • Data Quality Metrics : Ensure Rint < 5% and completeness >95% for high-resolution (<1.2 Å) datasets. Re-measure problematic reflections with longer exposure .

What are the best practices for synthesizing isotopically labeled analogs for metabolic studies?

Methodological Answer:

  • Deuterated Reagents : Replace H₂O with D₂O in hydrolysis steps. Use deuterated morpholine (D₈-morpholine) to synthesize N-(3-morpholinopropyl) Gefitinib-D8 .
  • Purification : Employ size-exclusion chromatography (Sephadex LH-20) to separate labeled/unlabeled species. Confirm deuteration via LC-MS (Δm/z = +8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.